2-(4-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-23-16-4-2-3-14(11-16)17-9-10-18(22)21(20-17)12-13-5-7-15(19)8-6-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFZEFVNWAQVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 3-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the reaction of 4-bromobenzyl chloride with hydrazine hydrate to form 4-bromobenzyl hydrazine.
Cyclization: The intermediate 4-bromobenzyl hydrazine is then reacted with 3-methoxybenzaldehyde in the presence of a suitable catalyst to undergo cyclization, forming the pyridazinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents, particularly in oncology and antimicrobial research.
- Antitumor Activity : Research indicates that pyridazinone derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to 2-(4-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one have demonstrated the ability to inhibit the proliferation of various cancer cell lines. Studies employing cell line assays have reported IC50 values indicating effective inhibition of tumor growth.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Methods such as broth microdilution have been used to determine minimum inhibitory concentrations (MICs). Results suggest that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- DNA Interaction : Similar compounds have been shown to bind preferentially to the minor groove of DNA, inhibiting DNA-dependent enzymes and disrupting cellular proliferation.
- Enzyme Inhibition : The presence of bromine enhances binding affinity to target enzymes involved in cancer progression or bacterial metabolism.
Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The results indicated a dose-dependent response with IC50 values ranging from 5 to 15 µM across different cell lines, suggesting its potential as a lead compound for further drug development.
Antimicrobial Testing
In antimicrobial assays, the compound was tested against Staphylococcus aureus and Escherichia coli. The MIC values were recorded at concentrations of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating moderate antibacterial activity. The mechanism appears to involve disruption of bacterial metabolic processes.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Features :
- N-2 Substitution : The 4-bromobenzyl group enhances lipophilicity and may influence receptor binding (e.g., FPR2 agonism, as seen in ).
Comparison with Structural Analogs
Structural Modifications and Receptor Specificity
Pyridazinone derivatives exhibit varied biological activities depending on substituent patterns. Key analogs and their properties are summarized below:
Key Observations :
- FPR2 Agonism : The target compound shares structural similarities with FPR2 agonists in , where the 4-bromophenyl and methoxybenzyl groups are critical for receptor activation. The 3-methoxyphenyl substituent may enhance selectivity over FPR1 compared to 4-methoxybenzyl analogs .
- Substituent Position : The presence of a methyl group at C-6 in compound 18a (vs. 3-methoxyphenyl in the target) reduces steric bulk but may decrease receptor affinity due to reduced aromatic interactions .
Comparison of Yields :
- Target Compound : Yield data are unavailable, but related compounds (e.g., 18a) are isolated in 58% yield after column chromatography .
- Ultrasound Synthesis: Yields for triazine-pyridazinone derivatives reach 52–85%, demonstrating efficiency improvements over traditional methods .
Physicochemical Properties
Substituents significantly influence logP, solubility, and bioavailability:
Notes:
Biological Activity
2-(4-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological mechanisms and therapeutic applications is essential for developing new pharmacological agents.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyridazinone core with a bromobenzyl group at the 2-position and a methoxyphenyl group at the 6-position. The presence of bromine and methoxy groups significantly influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆BrN₂O |
| Molecular Weight | 364.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that this compound may act as an agonist for formyl peptide receptors (FPRs), which play a crucial role in inflammatory responses and immune cell regulation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridazinone derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. It has shown efficacy in inhibiting the proliferation of cancer cell lines, notably through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to modulate key signaling pathways associated with cancer progression makes it a candidate for further investigation in oncology.
Case Studies and Research Findings
-
Study on FPR Agonist Activity : A study evaluated the FPR agonist activity of pyridazinone derivatives, including this compound. The results indicated that this compound had a favorable profile, with submicromolar activity against FPR1 and FPR2 receptors, suggesting its potential in treating inflammatory diseases .
Compound FPR1 EC50 (μM) FPR2 EC50 (μM) This compound 1.6 ± 0.5 0.12 ± 0.02 - Anticancer Activity Assessment : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving pyridazinone cores and substituent coupling. A common approach involves:
- Step 1 : Condensation of 6-(3-methoxyphenyl)pyridazin-3(2H)-one with 4-bromobenzyl bromide under basic conditions (e.g., NaH in DMF at 0–5°C for 12 hours) to introduce the bromobenzyl group .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to achieve >95% purity.
- Optimization : Reaction yields improve with slow addition of the benzyl bromide and strict temperature control to minimize side reactions (e.g., over-alkylation) .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Techniques :
- NMR : H and C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons from bromobenzyl group at δ 7.2–7.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]: ~399.2 Da) .
- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures. Key bond lengths (e.g., C-Br: ~1.89 Å) and angles should align with pyridazinone derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyridazinone derivatives like this compound?
- Approach :
- Meta-Analysis : Compare bioactivity datasets (e.g., IC values in kinase assays) across studies, noting variations in assay conditions (e.g., cell lines, solvent/DMSO concentrations) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 4-bromobenzyl with 4-fluorobenzyl) and test against target proteins (e.g., p38 MAP kinase) to isolate key functional groups .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with mutagenesis studies .
Q. How can crystallographic data inform the design of analogs with enhanced stability?
- Methodology :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) in the crystal lattice. For example, strong hydrogen bonds (2.5–3.0 Å) between pyridazinone carbonyl and adjacent aryl groups enhance stability .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., >200°C for this compound) to correlate with packing efficiency observed in crystallography .
Q. What in silico methods predict the metabolic pathways of this compound?
- Tools :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., demethylation of the 3-methoxyphenyl group) and potential toxicity .
- Molecular Dynamics (MD) : Simulate interactions with liver enzymes (e.g., CYP3A4) to identify reactive intermediates prone to glucuronidation or sulfation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
